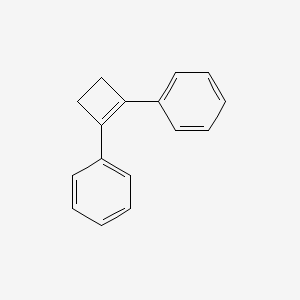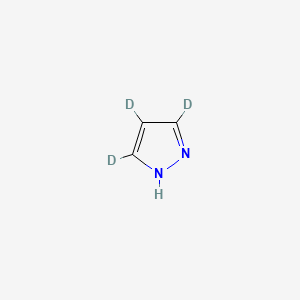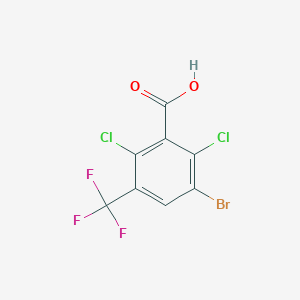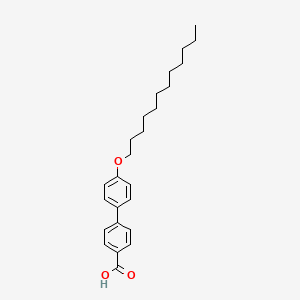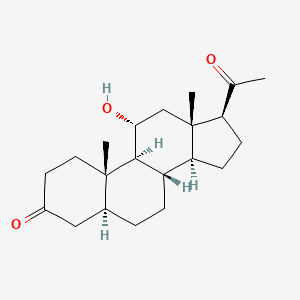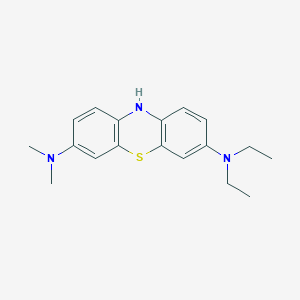
Leucothionin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucothionin is a colorless compound formed from the reduction of thionin, a violet-colored dye. It is known for its reversible reaction with iron (II) ions, which can be driven by light energy. This compound is significant in various scientific fields due to its unique properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Leucothionin is typically synthesized through the reduction of thionin. The reaction involves mixing thionin solution with iron (II) sulfate in the presence of sulfuric acid. The reaction is driven by light energy, causing the violet thionin solution to turn colorless as it forms this compound .
Industrial Production Methods
The reaction is facilitated by light exposure, which can be achieved using an overhead projector .
Análisis De Reacciones Químicas
Types of Reactions
Leucothionin primarily undergoes oxidation-reduction reactions. The reduction of thionin to this compound involves the gain of electrons, while the reverse reaction involves the loss of electrons .
Common Reagents and Conditions
Thionin: The starting material for the synthesis of this compound.
Iron (II) sulfate: Acts as the reducing agent.
Sulfuric acid: Provides the acidic medium necessary for the reaction.
Light energy: Drives the reduction reaction.
Major Products Formed
The primary product of the reduction reaction is this compound. When the light source is removed, the reaction can reverse, regenerating thionin from this compound .
Aplicaciones Científicas De Investigación
Leucothionin has several applications in scientific research:
Chemistry: Used in studies involving reversible redox reactions and photochemistry.
Biology: Employed as a dye in various biological assays.
Medicine: Investigated for its potential use in diagnostic procedures.
Industry: Utilized in the flow injection determination of oxidants.
Mecanismo De Acción
The mechanism of action of leucothionin involves its ability to undergo reversible redox reactions. The compound acts as a reducing agent, donating electrons in the presence of light energy. This property is exploited in various chemical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
Thionin: The oxidized form of leucothionin, which is violet in color.
Methylene blue: Another dye that undergoes similar redox reactions.
Safranin: A dye with comparable properties used in biological staining.
Uniqueness
This compound is unique due to its reversible reaction driven by light energy, making it valuable in photochemical studies and applications where controlled redox reactions are required .
Propiedades
Fórmula molecular |
C18H23N3S |
|---|---|
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
7-N,7-N-diethyl-3-N,3-N-dimethyl-10H-phenothiazine-3,7-diamine |
InChI |
InChI=1S/C18H23N3S/c1-5-21(6-2)14-8-10-16-18(12-14)22-17-11-13(20(3)4)7-9-15(17)19-16/h7-12,19H,5-6H2,1-4H3 |
Clave InChI |
OKQDKRPSSMTACZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


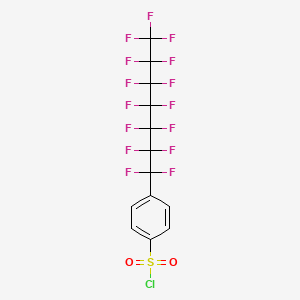
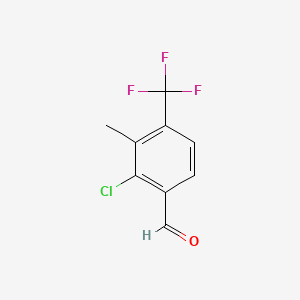
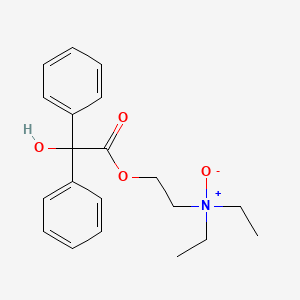
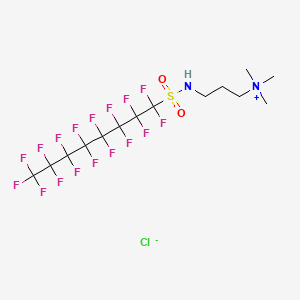
![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/structure/B13422190.png)

